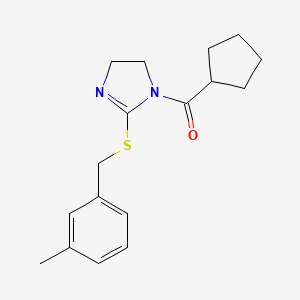
cyclopentyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Cyclopentyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound featuring a methanone core linked to a cyclopentyl group and a 4,5-dihydroimidazole ring. The imidazole moiety is substituted at the 2-position with a thioether group connected to a 3-methylbenzyl chain. This structure combines lipophilic (cyclopentyl, 3-methylbenzyl) and heterocyclic (imidazoline) components, which are often associated with bioactivity in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
cyclopentyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-5-4-6-14(11-13)12-21-17-18-9-10-19(17)16(20)15-7-2-3-8-15/h4-6,11,15H,2-3,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWAVLFNXPXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂OS
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition : The compound acts as a kinase inhibitor, which is crucial for regulating various cellular processes such as growth and metabolism. This property suggests potential applications in cancer therapy where kinase signaling pathways are often dysregulated .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is vital for protecting cells from damage caused by free radicals .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Cancer Therapeutics
In a study involving human cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may serve as a lead candidate for further development in cancer therapies.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound against neurodegenerative conditions. In animal models, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis, highlighting its potential utility in treating diseases like Alzheimer's .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs vary primarily in substituents on the methanone group, benzylthio chain, or imidazole ring.
Substituent Variations in Methanone and Benzylthio Groups
a. Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone ()
- Key Differences : The 3-methylbenzyl group in the target compound is replaced with a 3-fluorobenzyl chain.
- Molecular Weight : Calculated as 306.4 g/mol (C₁₆H₁₉FN₂OS).
b. (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone ()
- Key Differences : The cyclopentyl group is replaced with a 5-bromo-2-furyl moiety, and the benzylthio chain contains a fluorine atom.
- Impact : The bromofuryl group introduces aromaticity and bulkiness, which may affect steric interactions in biological systems. Bromine’s presence could also influence metabolic stability .
- Molecular Weight : 409.3 g/mol (C₁₇H₁₄BrFN₂O₂S).
Imidazole Ring Modifications
a. 2,4,5-Triphenyl-1H-imidazole Derivatives ()
- Key Differences : These compounds feature a fully aromatic imidazole ring with phenyl substituents, unlike the partially saturated dihydroimidazole in the target compound.
- Impact : Aromatic imidazoles often exhibit stronger π-π stacking interactions, which can enhance binding to hydrophobic protein pockets. For example, derivatives in showed anti-inflammatory activity linked to their substituent patterns .
b. 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole ()
- Key Differences : A thiophene group replaces the benzylthio chain, and the imidazole is fully unsaturated.
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


